
2-(5-Bromofuran-2-yl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromofuran-2-yl)cyclopropan-1-amine is an organic compound with the molecular formula C7H8BrNO It features a cyclopropane ring attached to an amine group and a brominated furan ring
準備方法
The synthesis of 2-(5-Bromofuran-2-yl)cyclopropan-1-amine typically involves the following steps:
Bromination of Furan: The furan ring is brominated using bromine or a brominating agent to yield 5-bromofuran.
Cyclopropanation: The brominated furan is then subjected to cyclopropanation reactions, often using diazo compounds or other cyclopropanating agents.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
化学反応の分析
2-(5-Bromofuran-2-yl)cyclopropan-1-amine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the bromine or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-(5-Bromofuran-2-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific biological pathways or receptors.
Industry: In industrial settings, it may be used in the synthesis of specialty chemicals, agrochemicals, or materials with unique properties
作用機序
The mechanism of action of 2-(5-Bromofuran-2-yl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The brominated furan ring and cyclopropane moiety can engage in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar compounds to 2-(5-Bromofuran-2-yl)cyclopropan-1-amine include:
2-(5-Bromofuran-2-yl)butylamine: This compound has a butyl chain instead of a cyclopropane ring, which may affect its reactivity and biological activity.
2-(5-Bromofuran-2-yl)ethylamine: The ethyl chain provides different steric and electronic properties compared to the cyclopropane ring.
2-(5-Bromofuran-2-yl)methylamine: The methyl group offers a simpler structure, potentially leading to different chemical and biological behaviors.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct steric and electronic characteristics, influencing its reactivity and interactions with biological targets .
特性
分子式 |
C7H8BrNO |
|---|---|
分子量 |
202.05 g/mol |
IUPAC名 |
2-(5-bromofuran-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H8BrNO/c8-7-2-1-6(10-7)4-3-5(4)9/h1-2,4-5H,3,9H2 |
InChIキー |
GNHMFOXDCNCVFQ-UHFFFAOYSA-N |
正規SMILES |
C1C(C1N)C2=CC=C(O2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B13566465.png)
![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]methyl}carbamate](/img/structure/B13566471.png)
![Tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethyl]piperazine-1-carboxylate](/img/structure/B13566476.png)
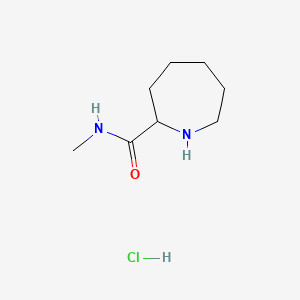
![[5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13566498.png)

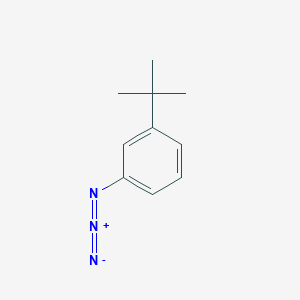
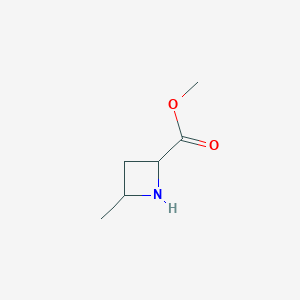

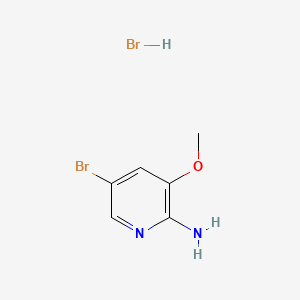

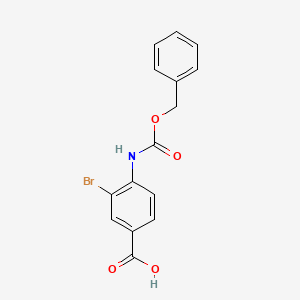
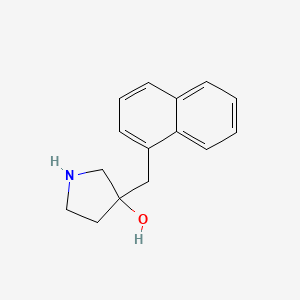
![3-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B13566563.png)
